molecular formula C8H18N2 B1489014 N-[2-(methylamino)propyl]cyclobutanamine CAS No. 1248609-58-6

N-[2-(methylamino)propyl]cyclobutanamine

Cat. No.: B1489014
CAS No.: 1248609-58-6
M. Wt: 142.24 g/mol
InChI Key: JQJKLFKSOBOLGD-UHFFFAOYSA-N
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Description

N-[2-(methylamino)propyl]cyclobutanamine is a secondary amine featuring a cyclobutane ring linked to a propyl chain substituted with a methylamino group. The cyclobutane ring confers unique steric and electronic properties, which may influence binding affinity, metabolic stability, or solubility compared to larger or smaller cyclic analogs.

Properties

CAS No.

1248609-58-6

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N-cyclobutyl-2-N-methylpropane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-7(9-2)6-10-8-4-3-5-8/h7-10H,3-6H2,1-2H3

InChI Key

JQJKLFKSOBOLGD-UHFFFAOYSA-N

SMILES

CC(CNC1CCC1)NC

Canonical SMILES

CC(CNC1CCC1)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Alfuzosin Hydrochloride ()

Alfuzosin Hydrochloride ([81403-68-1]) shares a propylamino backbone but incorporates a tetrahydrofuranamide group and a quinazolinyl moiety. Key distinctions include:

  • Core Structure : Alfuzosin’s quinazolinyl group enables α1-adrenergic receptor antagonism (used for benign prostatic hyperplasia), whereas the cyclobutane in the target compound may alter receptor selectivity or steric interactions.

Fluorinated Sulfonamide (: 178094-71-8)

This compound features a fluorinated sulfonamide group attached to a propyl chain. Differences include:

  • Electron-Withdrawing Groups: The trifluoroalkyl sulfonamide in 178094-71-8 increases metabolic stability and lipophilicity, whereas the methylamino group in the target compound may enhance basicity and hydrogen-bonding capacity.
  • Applications : Fluorinated sulfonamides are often used in surfactants or polymers, while the target amine’s applications remain speculative without further data.

Hypothetical Data Table: Structural and Functional Comparison

Property N-[2-(methylamino)propyl]cyclobutanamine Alfuzosin Hydrochloride [81403-68-1] Fluorinated Sulfonamide [178094-71-8]
Core Structure Cyclobutane + propylmethylamine Quinazolinyl + tetrahydrofuranamide Tridecafluorohexyl sulfonamide
Key Functional Groups Methylamino, cyclobutane Quinazoline, ether, amide Fluorinated sulfonamide
Predicted Solubility Moderate (amine hydrophilicity) High (polar groups) Low (fluorinated chains)
Potential Applications Bioactive intermediate (speculative) α1-blocker (BPH treatment) Industrial surfactants/polymers

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